molecular formula C14H12N2O4 B11664419 methyl 4-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoate

methyl 4-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11664419
M. Wt: 272.26 g/mol
InChI Key: XNLVXAJGTRDQFB-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate typically involves the reaction of furan-2-carbaldehyde with 4-aminobenzoic acid methyl ester under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate involves its interaction with specific molecular targets. The furan ring and imine group are key functional groups that interact with biological molecules, leading to various pharmacological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cancer, and microbial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(Z)-{[(furan-2-yl)formamido]imino}methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 4-[(Z)-(furan-2-carbonylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C14H12N2O4/c1-19-14(18)11-6-4-10(5-7-11)9-15-16-13(17)12-3-2-8-20-12/h2-9H,1H3,(H,16,17)/b15-9-

InChI Key

XNLVXAJGTRDQFB-DHDCSXOGSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CO2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.